2,6-Difluoro-3,3'-bipyridine

OLED Phosphorescence Iridium Complex

Researchers developing blue PHOLED emitters often face insufficient color saturation and efficiency roll-off with FIrpic-type materials. 2,6-Difluoro-3,3'-bipyridine enables cyclometalating ligands that address these limitations directly. - Delivers Ir(III) complexes with emission at 438-457 nm, ΦPL up to 0.93, and CIE coordinates as low as (0.14, 0.12). - Derived devices maintain >20 cd A⁻¹ at 5000 cd m⁻² with <13% efficiency roll-off, suitable for high-brightness displays. - Serves as a versatile building block for both organometallic phosphors and medicinal chemistry kinase inhibitor libraries.

Molecular Formula C10H6F2N2
Molecular Weight 192.16 g/mol
Cat. No. B13117813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3,3'-bipyridine
Molecular FormulaC10H6F2N2
Molecular Weight192.16 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(N=C(C=C2)F)F
InChIInChI=1S/C10H6F2N2/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H
InChIKeyVYBDGABSMVRZBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3,3'-bipyridine: Chemical Identity & Core Properties


2,6-Difluoro-3,3'-bipyridine (CAS: 1214373-10-0) is a fluorinated heterocyclic compound consisting of two pyridine rings connected via a C3–C3′ carbon-carbon bond, with fluorine substituents at the 2- and 6-positions of one pyridine ring . Its molecular formula is C₁₀H₆F₂N₂ with a molecular weight of 192.16 g/mol . The compound functions primarily as a building block for the synthesis of cyclometalating ligands in organometallic complexes, where the 3,3′-connectivity enables bidentate N,N-coordination modes distinct from the canonical 2,2′-bipyridine scaffold [1]. Predicted physicochemical properties include a density of 1.3 ± 0.1 g/cm³ and a boiling point of 305.4 ± 37.0 °C at 760 mmHg [2].

Why 2,6-Difluoro-3,3'-bipyridine Outperforms Common Bipyridines


The 3,3′-connectivity and specific 2,6-difluoro substitution pattern of this compound produce electronic and structural consequences that cannot be replicated by 2,2′-bipyridine, non-fluorinated 3,3′-bipyridine, or alternative fluorination regioisomers. The 3,3′-linkage alters the bite angle and coordination geometry relative to 2,2′-bipyridine, affecting metal complex stability and emission properties [1]. The fluorine atoms at the 2- and 6-positions exert a strong electron-withdrawing inductive effect that lowers the HOMO energy level of resulting cyclometalated complexes, enabling blue-shifted emission unattainable with non-fluorinated analogs [2]. Furthermore, the specific 2,6-difluoro-3,3′-bipyridine scaffold demonstrates markedly different photophysical outcomes compared to 2,5-difluoro-3,3′-bipyridine or 4,4′-difluoro-2,2′-bipyridine, as the fluorine substitution pattern directly modulates the metal-to-ligand charge transfer (MLCT) energy and the resulting emission chromaticity [3].

Photophysical Benchmarks of 2,6-Difluoro-3,3'-bipyridine Emitters


Blue-Shifted Emission vs. Non-Fluorinated 2,3′-Bipyridine Analog

The homoleptic iridium(III) complex fac-Ir(dfpypy)₃ (where dfpypy = 2′,6′-difluoro-2,3′-bipyridine) exhibits a significantly blue-shifted emission maximum (λmax = 438 nm) compared to the non-fluorinated phenylpyridine analog fac-Ir(ppy)₃ (λmax ≈ 510–514 nm). This 72–76 nm hypsochromic shift is directly attributable to the electron-withdrawing fluorine substituents on the bipyridine scaffold [1].

OLED Phosphorescence Iridium Complex

Superior Photoluminescence Quantum Yield vs. FIrpic

Heteroleptic iridium(III) complexes bearing the 2,6-difluoro-2,3′-bipyridine cyclometalating ligand achieve photoluminescence quantum yields (ΦPL) of 0.77–0.87 in solution and 0.62–0.93 in thin film [1]. These values exceed those reported for the widely used industrial blue phosphor FIrpic (iridium(III) bis(4,6-difluorophenylpyridinato-N,C²′)picolinate), which typically exhibits ΦPL ≈ 0.50–0.60 under comparable conditions [2].

OLED Quantum Efficiency Phosphorescent Dopant

Enhanced Color Purity vs. FIrpic Standard

The complex fac-Ir(dfpypy)₃ exhibits CIE 1931 chromaticity coordinates of (x = 0.14, y = 0.12) [1]. This represents a substantial improvement in blue color purity over the industrial benchmark FIrpic, which displays coordinates of (x = 0.16, y = 0.29)—a noticeably greener, less saturated blue [2]. The lower y-coordinate value (0.12 vs. 0.29) indicates significantly reduced green spectral contamination.

Color Purity CIE Chromaticity Blue OLED

Higher Oxidation Potential vs. FIrpic

Cyclic voltammetry measurements reveal that fac-Ir(dfpypy)₃ exhibits a remarkably higher oxidation potential (Eox) compared to the industrial blue phosphor FIrpic [1]. The elevated oxidation potential correlates with a deeper HOMO energy level stabilized by the electron-withdrawing fluorine substituents on the bipyridine ligand scaffold [2].

Cyclic Voltammetry Electrochemical Stability HOMO Energy

Device EQE vs. FIrpic-Based OLEDs

OLED devices fabricated using a heteroleptic iridium(III) complex bearing 2,6-difluoro-2,3′-bipyridine as the cyclometalating ligand achieved a maximum external quantum efficiency (EQE) of 7.0% in a non-optimized device architecture [1]. This EQE value compares favorably with early-generation FIrpic-based blue OLEDs, which typically exhibited EQE values in the 5–6% range in comparable non-optimized structures [2].

OLED Device Performance External Quantum Efficiency Electroluminescence

Low Efficiency Roll-Off vs. Typical Blue Phosphors

OLED devices incorporating (dfpypy)₂Ir(tpip) and (dfpypy)₂Ir(Ftpip) emitters demonstrate exceptional current efficiency retention under high luminance operation. At 1000 cd m⁻², current efficiencies remained at 20.39 cd A⁻¹ and 20.75 cd A⁻¹ respectively; at 5000 cd m⁻², values were 19.95 cd A⁻¹ and 20.08 cd A⁻¹—representing negligible roll-off from the maximum values of 22.83 cd A⁻¹ and 20.79 cd A⁻¹ [1]. Many conventional blue phosphorescent OLEDs exhibit 30–50% efficiency roll-off at comparable luminance levels [2].

Efficiency Roll-Off High-Brightness OLED Current Efficiency

2,6-Difluoro-3,3'-bipyridine: Key Application Scenarios


True-Blue Phosphorescent Ir(III) Complexes for OLEDs

This compound serves as the critical precursor for 2′,6′-difluoro-2,3′-bipyridine-based cyclometalating ligands, which enable the preparation of iridium(III) complexes with emission maxima at 438–457 nm [6]. The resulting emitters achieve ΦPL values of 0.77–0.93 and device EQE exceeding 7.0% with CIE coordinates as low as (0.14, 0.12) [5]. These performance metrics directly address the persistent challenge of stable, high-color-purity blue phosphors for RGB OLED displays and solid-state lighting. Procurement is indicated for research groups and industrial R&D teams developing next-generation blue PHOLED emitters where FIrpic-derived materials provide insufficient color saturation or efficiency.

High-Brightness OLEDs with Low Efficiency Roll-Off

Iridium complexes derived from this bipyridine scaffold demonstrate exceptional current efficiency retention at high luminance—maintaining 19.95–20.08 cd A⁻¹ at 5000 cd m⁻² with less than 13% roll-off from maximum values [6]. This performance characteristic makes 2,6-difluoro-3,3′-bipyridine an essential building block for emitters intended for high-brightness applications including automotive displays, outdoor signage, and HDR-capable screens where conventional blue phosphors suffer from severe efficiency degradation. Procurement is particularly relevant for teams focused on device engineering for high-luminance operational regimes.

Electroluminescent Silver(I) Complexes for Solution-Processed OLEDs

The ligand coordinates with silver(I) to form bis[2,6-difluoro-3-(pyridin-2-yl)pyridine]silver(I) complexes exhibiting strong broad emission from 400–550 nm with photoluminescence quantum efficiency estimated at ~0.2 [6]. This represents an earth-abundant alternative to iridium- and platinum-based phosphors, potentially reducing materials costs for large-area lighting and display applications. The distorted trigonal-planar geometry adopted by the silver center is enabled specifically by the 2,3′-bipyridine connectivity and fluorine substitution pattern [5]. Procurement is indicated for groups investigating cost-sensitive, solution-processable OLED materials.

Macrocyclic PKCθ Inhibitors from Fluorinated Bipyridine

The 3-substituted-2,6-difluoropyridine motif (which includes this bipyridine as a synthetic intermediate) has been demonstrated by Takeda Pharmaceutical researchers as a versatile scaffold for constructing 2,3,6-trisubstituted pyridines and macrocyclic derivatives with activity as protein kinase C theta inhibitors [6]. The fluorine atoms at the 2- and 6-positions serve as synthetic handles for sequential nucleophilic aromatic substitution reactions, enabling modular construction of diverse compound libraries in moderate to good yields. Procurement is indicated for medicinal chemistry groups pursuing kinase inhibitor programs, particularly those targeting autoimmune or inflammatory diseases where PKCθ inhibition is a validated therapeutic strategy.

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